
BIO-32546
Übersicht
Beschreibung
BIO-32546 ist ein hochpotenter und selektiver Inhibitor von Autotaxin (ATX), einem Enzym, das für die Bildung von Lysophosphatidsäure (LPA) in Körperflüssigkeiten verantwortlich ist . Diese Verbindung zeichnet sich durch ihre hohe Wirksamkeit aus, mit einem IC50-Wert von 1 Nanomolar . Es ist ein nicht-zinkbindender reversibler Inhibitor, der oral bioverfügbar und hirndurchlässig ist .
Wissenschaftliche Forschungsanwendungen
Background on Autotaxin and Its Role in Disease
Autotaxin is a lysophospholipase D responsible for generating lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC). Elevated levels of ATX and LPA are associated with several diseases:
- Neurological Disorders : Increased ATX activity has been linked to conditions such as multiple sclerosis and Alzheimer's disease.
- Cancer : ATX promotes tumor growth and metastasis, making it a target for cancer therapy.
- Fibrosis and Inflammation : The ATX-LPA signaling pathway is involved in fibrotic diseases and rheumatoid arthritis.
Pharmacological Properties of BIO-32546
This compound has been characterized by its unique pharmacological profile:
- Selectivity : It exhibits high selectivity for ATX over other receptors, with an IC50 value of 1 nM, indicating strong inhibition potential .
- Bioavailability : The compound is orally bioavailable and shows good brain penetration, making it suitable for treating central nervous system disorders .
- Pharmacokinetics : In animal models, this compound demonstrates favorable pharmacokinetic properties, including a half-life of approximately 3 hours in rats and significant oral bioavailability (66%) .
Therapeutic Applications
The therapeutic potential of this compound spans various medical fields:
Neuropathic Pain Management
Research indicates that inhibiting ATX can reduce LPA levels following neuronal injury, suggesting that this compound may offer a novel approach for treating neuropathic pain . In vivo studies have demonstrated its efficacy in reducing pain responses in animal models.
Cancer Therapeutics
This compound has shown promising antitumor activity against cell lines known to overexpress ATX mRNA, such as Hep3B (liver cancer) and RAW264.7 (macrophage-like cells) . This positions it as a potential candidate for cancer treatment strategies targeting the ATX-LPA axis.
Inflammatory Conditions
Given its role in modulating inflammatory pathways, this compound may be beneficial in treating conditions like rheumatoid arthritis and fibrosis . Ongoing studies are expected to explore its efficacy in these contexts further.
Case Studies and Research Findings
Several studies have documented the efficacy and safety profile of this compound:
Conclusion and Future Directions
This compound represents a significant advancement in the development of selective autotaxin inhibitors with diverse therapeutic applications. Its unique properties suggest potential roles in treating neuropathic pain, cancer, and inflammatory diseases. Future research should focus on clinical trials to validate these findings and explore the full therapeutic spectrum of this promising compound.
Wirkmechanismus
Target of Action
The primary target of this compound is Autotaxin (ATX) . ATX is a lysophospholipase D that is the main enzyme responsible for generating Lysophosphatidic Acid (LPA) in body fluids . It plays a critical role in vascular and neuronal development and has been implicated in various diseases such as primary brain tumor, fibrosis, rheumatoid arthritis, and neurological diseases like multiple sclerosis, Alzheimer’s disease, and neuropathic pain .
Mode of Action
This compound is a potent, selective, non-zinc-binding reversible inhibitor of Autotaxin . It interacts with ATX to inhibit its lysophospholipase D activity, thereby reducing the production of LPA .
Biochemical Pathways
By inhibiting ATX, this compound disrupts the biochemical pathway that leads to the production of LPA . LPA is a bioactive lipid mediator that plays a role in various physiological and pathological processes, including cell proliferation, platelet aggregation, smooth muscle contraction, and neuropathic pain . Therefore, the inhibition of ATX and the subsequent reduction in LPA levels can have significant downstream effects on these processes.
Pharmacokinetics
This compound is orally bioavailable and can penetrate the brain .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of LPA levels in the body . This can lead to a decrease in the physiological and pathological processes mediated by LPA, as mentioned above. In particular, it has been shown to be effective in a rat model of rheumatoid arthritis .
Vorbereitungsmethoden
Die Synthese von BIO-32546 umfasst mehrere Schritte, beginnend mit der Herstellung der Mutterlauge. Die Verbindung wird in Dimethylsulfoxid (DMSO) gelöst, um eine Konzentration von 40 Milligramm pro Milliliter zu erreichen . Die Syntheseroute und die spezifischen Reaktionsbedingungen sind im Patent US20170158687A1 detailliert beschrieben . Industrielle Produktionsmethoden umfassen typischerweise die großtechnische Synthese unter Verwendung ähnlicher Reaktionsbedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
BIO-32546 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Übliche Reagenzien sind Halogene und Nukleophile.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während die Reduktion zu reduzierten Derivaten führen kann.
Vergleich Mit ähnlichen Verbindungen
BIO-32546 ist aufgrund seiner hohen Potenz, Selektivität und hirndurchlässigen Eigenschaften einzigartig . Ähnliche Verbindungen umfassen:
PF-05180999: Ein Inhibitor der Phosphodiesterase 2A mit einem IC50-Wert von 1,6 Nanomolar.
Bucladesin-Natrium: Ein zyklisches Adenosinmonophosphatanalog mit zellpermeablen Eigenschaften und entzündungshemmender Aktivität.
Siguazodan: Ein selektiver Phosphodiesterase-III-Inhibitor mit einem IC50-Wert von 117 Nanomolar.
Diese Verbindungen teilen ähnliche inhibitorische Eigenschaften, unterscheiden sich jedoch in ihren spezifischen Zielstrukturen und Anwendungen. This compound zeichnet sich durch seine spezifische Hemmung von Autotaxin und seine potenziellen therapeutischen Anwendungen bei der Behandlung von neurologischen und entzündlichen Erkrankungen aus .
Biologische Aktivität
BIO-32546 is a novel compound recognized for its potent inhibitory effects on autotaxin (ATX), a lysophospholipase D enzyme involved in the production of lysophosphatidic acid (LPA). This article delves into the biological activity of this compound, highlighting its pharmacological properties, efficacy in various disease models, and detailed research findings.
Overview of Autotaxin and Its Role
Autotaxin is crucial in several physiological and pathological processes, including:
- Neuronal Development : ATX plays a significant role in the development of the vascular and nervous systems.
- Disease Implications : It has been implicated in conditions such as multiple sclerosis, Alzheimer's disease, neuropathic pain, and various cancers .
Given the involvement of ATX in these diseases, selective inhibition of this enzyme presents a promising therapeutic strategy.
Discovery and Characteristics of this compound
This compound was developed as a selective non-zinc binding reversible inhibitor of ATX. Key characteristics include:
- Potency : The compound exhibits an IC50 value of approximately 1 nM against ATX, indicating strong inhibitory activity .
- Bioavailability : It is orally bioavailable and capable of penetrating the blood-brain barrier, making it suitable for treating central nervous system disorders .
- Pharmacokinetics : In pharmacokinetic studies conducted on male C57BL/6 mice, this compound demonstrated favorable parameters, as summarized in Table 1.
Table 1: Pharmacokinetic Parameters of this compound
Route | Dose (mg/kg) | Tissue | Cl (mL/min/kg) | Vss (L/kg) | t1/2 (hr) | AUC0–24 h (ng/mL*hr) | Cmax (ng/mL) | Tmax (hr) | F (%) |
---|---|---|---|---|---|---|---|---|---|
IV | 2.32 | Plasma | 6.09 | 2.36 | 4.72 | 6170 | 1270 | - | - |
Brain | - | - | - | - | 3020 | 3.00 | - | ||
PO | 10 | Plasma | 12200 | 1070 | 3.00 | 51 | 8840 | 7.00 | - |
Brain | - | - | - | - | - | - | Kp,uu = 0.11 |
Efficacy in Disease Models
This compound has been evaluated for its efficacy in various preclinical models:
- Neuropathic Pain : In models simulating acute pain, this compound significantly reduced LPA levels, correlating with its pharmacodynamic profile .
- Potential for Other Neurological Disorders : The compound's ability to penetrate the brain opens avenues for investigating its effects on other neurological conditions like Alzheimer's disease and multiple sclerosis .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- In Vivo Efficacy Study :
- Structure-Activity Relationship (SAR) :
- Comparative Analysis with Other Inhibitors :
Eigenschaften
IUPAC Name |
8-[(1S)-1-[8-(trifluoromethyl)-7-[4-(trifluoromethyl)cyclohexyl]oxynaphthalen-2-yl]ethyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31F6NO3/c1-15(35-20-7-8-21(35)13-18(12-20)26(36)37)17-3-2-16-4-11-24(25(23(16)14-17)28(32,33)34)38-22-9-5-19(6-10-22)27(29,30)31/h2-4,11,14-15,18-22H,5-10,12-13H2,1H3,(H,36,37)/t15-,18?,19?,20?,21?,22?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZASAAIJIFDWSB-CKPDSHCKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31F6NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BIO-32546 interact with ATX and what are the downstream effects of this interaction?
A1: this compound acts as a nonzinc binding reversible inhibitor of ATX []. Unlike other known ATX inhibitors, it doesn't interact with the enzyme's zinc-binding site. While the exact mechanism of inhibition requires further investigation, the reversible nature of the binding suggests a competitive or non-competitive interaction with the enzyme.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.